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Compound of Interest

Compound Name: DNP-PEG4-acid

Cat. No.: B607168

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG4-acid is a versatile heterobifunctional linker molecule integral to the development of
sensitive and specific diagnostic probes. This compound features a 2,4-dinitrophenyl (DNP)
group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.
The DNP moiety serves as a highly immunogenic hapten, readily recognized by anti-DNP
antibodies with high affinity and specificity. The PEG spacer enhances aqueous solubility and
reduces steric hindrance, improving the accessibility of the DNP group for antibody binding.
The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins,
peptides, antibodies, or other biomolecules through the formation of a stable amide bond.
These characteristics make DNP-PEG4-acid an excellent building block for creating
customized probes for a variety of immunoassay platforms.

Chemical Properties and Structure
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Property Value Reference
Molecular Formula C17H25N3010 [1]
Molecular Weight 431.40 g/mol [1]
Appearance Solid

Solubility Soluble in DMSO, DMF [1]

Purity Typically >95%

Key Features & Benefits

» High-Affinity Recognition: The DNP hapten is strongly and specifically recognized by anti-
DNP monoclonal antibodies, providing a robust detection system.

o Enhanced Water Solubility: The hydrophilic PEG4 spacer significantly improves the water
solubility of the molecule and its conjugates, preventing aggregation and improving
performance in agueous buffers.[1]

» Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary
amines, enabling the labeling of a wide range of biomolecules.

o Biotin-Free Systems: DNP-based detection offers an excellent alternative to biotin-
streptavidin systems, avoiding potential endogenous biotin interference.[2]

Quantitative Data Summary

The performance of DNP-based probes is contingent on the high affinity of the DNP-anti-DNP
antibody interaction and the sensitivity of the chosen detection method.
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Parameter

Typical Value
Range

Assay Type

Notes Reference

Binding Affinity
(Kd)

107t0 10~° M

Varies

The affinity of
anti-DNP
antibodies can
vary, with high-
affinity clones
being readily
available.

Detection Limit

As low as 10

fmol

Competitive
ELISA

This high
sensitivity was
achieved using a
fluorogenic

substrate.

Detection Limit

Picogram to
nanogram per

milliliter

ELISA

The detection
limit is
dependent on
the specific
ELISA format
and reagents

used.

Optimal Probe

1:100 to 1:1000

Immunofluoresce

This is a general
starting range

and requires

Concentration dilution nce o
empirical
optimization.
The optimal
concentration

Probe 0.015 ng/mL to depends on the

) Flow Cytometry
Concentration 10 ng/mL cell type and

expression level

of the target.
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Experimental Protocols
Protocol 1: Conjugation of DNP-PEG4-acid to a
Protein/Antibody

This protocol describes the two-step carbodiimide-mediated conjugation of DNP-PEG4-acid to
a primary amine-containing molecule, such as a protein or antibody, using EDC and NHS.

Materials:

DNP-PEG4-acid

e Protein/Antibody to be labeled (in an amine-free buffer, e.g., PBS)

¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysuccinimide (NHS) or Sulfo-NHS

» Activation Buffer: 0.1 M MES, pH 5.0-6.0

e Coupling Buffer: PBS, pH 7.2-7.5

¢ Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M Glycine, pH 8.5

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis cassette for purification

Procedure:

» Reagent Preparation:

o Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

o Prepare a 10 mg/mL stock solution of DNP-PEG4-acid in anhydrous DMF or DMSO.

o Prepare a fresh solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation
Buffer immediately before use.

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.benchchem.com/product/b607168?utm_src=pdf-body
https://www.benchchem.com/product/b607168?utm_src=pdf-body
https://www.benchchem.com/product/b607168?utm_src=pdf-body
https://www.benchchem.com/product/b607168?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Ensure the protein/antibody solution is at a concentration of 1-5 mg/mL in an amine-free
buffer. If the buffer contains primary amines (e.qg., Tris), perform a buffer exchange into
PBS.

e Activation of DNP-PEG4-acid:

o In a microcentrifuge tube, combine DNP-PEG4-acid stock solution with Activation Buffer.

o Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to
the DNP-PEG4-acid.

o Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

o Conjugation to the Protein/Antibody:

o Add the activated DNP-PEG4-NHS ester solution to the protein/antibody solution in
Coupling Buffer.

o A 10 to 20-fold molar excess of the activated linker to the protein is a common starting
point, but this should be optimized for your specific application.

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle stirring or rotation.

¢ Quenching the Reaction:

o Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by
consuming any unreacted NHS esters.

o Incubate for 15-30 minutes at room temperature.

 Purification of the Conjugate:

o Remove excess DNP-PEG4-acid and reaction byproducts by size exclusion
chromatography using a desalting column or by dialysis against an appropriate buffer
(e.g., PBS).

o Characterization (Optional but Recommended):
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o Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at
280 nm (for protein concentration) and 360 nm (for DNP concentration).

Protocol 2: Competitive ELISA for Hapten Detection

This protocol outlines a competitive ELISA for the quantification of a free hapten in a sample
using a DNP-labeled competitor.

Materials:

DNP-labeled competitor hapten (prepared as in Protocol 1, where the "protein” is the hapten
of interest conjugated to a carrier protein like BSA)

e Anti-DNP antibody

e Sample containing the unknown amount of free hapten

o Standard solutions of the free hapten

o ELISA microplate

o Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

e Wash Buffer (e.g., PBS with 0.05% Tween-20)

o Blocking Buffer (e.g., 1% BSA in PBS)

» HRP-conjugated secondary antibody (e.g., anti-species IgG-HRP that recognizes the anti-
DNP antibody)

e TMB substrate solution

e Stop Solution (e.g., 2 N H2S0a4)

e Microplate reader

Procedure:

o Coating:
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o Dilute the DNP-labeled competitor hapten in Coating Buffer to an optimal concentration
(typically 1-10 pg/mL, to be determined by checkerboard titration).

o Add 100 pL of the diluted DNP-competitor to each well of the microplate.

o Incubate overnight at 4°C.

» Washing and Blocking:
o Wash the plate 3 times with Wash Buffer.

o Add 200 puL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature.
o Wash the plate 3 times with Wash Buffer.

o Competition:

[e]

Prepare serial dilutions of the standard hapten and the unknown samples.

o In a separate plate or tubes, pre-incubate the anti-DNP antibody (at a predetermined
optimal dilution) with the standard dilutions and unknown samples for 30-60 minutes at
room temperature.

o Transfer 100 uL of the pre-incubated mixtures to the coated and blocked ELISA plate.
o Incubate for 1-2 hours at room temperature.

o Detection:

[e]

Wash the plate 3-5 times with Wash Buffer.

[e]

Add 100 pL of the diluted HRP-conjugated secondary antibody to each well.

o

Incubate for 1 hour at room temperature.

[¢]

Wash the plate 3-5 times with Wash Buffer.

» Signal Development and Measurement:
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o Add 100 pL of TMB substrate solution to each well and incubate in the dark for 15-30
minutes.

o Stop the reaction by adding 50 pL of Stop Solution.

o Read the absorbance at 450 nm using a microplate reader. The signal intensity will be
inversely proportional to the concentration of the free hapten in the sample.

Protocol 3: Indirect Immunofluorescence for Cell
Staining

This protocol describes the use of a DNP-labeled secondary antibody for the detection of a
primary antibody in fixed and permeabilized cells.

Materials:

o Cells grown on coverslips or chamber slides

e Primary antibody specific for the target antigen

¢ DNP-labeled secondary antibody (conjugated as in Protocol 1)
e Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)
» Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

» Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

o Blocking Buffer (e.g., 5% normal goat serum in PBS)

o Wash Buffer (PBS)

e Mounting medium with DAPI

e Fluorescence microscope

Procedure:
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e Cell Preparation and Fixation:
o Wash cells briefly with PBS.
o Fix the cells with Fixation Buffer for 15 minutes at room temperature.
o Wash 3 times with PBS.
» Permeabilization (for intracellular targets):
o Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
o Wash 3 times with PBS.
e Blocking:

o Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific
binding sites.

e Primary and DNP-Secondary Antibody Incubation:

o

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

o Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight
at 4°C.

o Wash 3 times with PBS.
o Dilute the DNP-labeled secondary antibody in Blocking Buffer.

o Incubate the cells with the DNP-labeled secondary antibody for 1 hour at room
temperature.

o Wash 3 times with PBS.
o Detection with Anti-DNP-Fluorophore:

o Dilute the fluorophore-conjugated anti-DNP antibody in Blocking Buffer.
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o Incubate the cells with the anti-DNP-fluorophore for 1 hour at room temperature in the
dark.

o Wash 3 times with PBS.
e Mounting and Imaging:

o Mount the coverslips onto microscope slides using mounting medium containing DAPI for
nuclear counterstaining.

o Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets.

Protocol 4: Flow Cytometry for Cell Surface Staining

This protocol describes the use of a DNP-labeled primary antibody for the detection of a cell
surface antigen, followed by staining with a fluorescent anti-DNP antibody.

Materials:
e Cell suspension (1 x 10° cells per sample)

o DNP-labeled primary antibody specific for a cell surface antigen (conjugated as in Protocol
1)

e Fluorophore-conjugated anti-DNP antibody
o Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
e Fc block (optional)
e Flow cytometer
Procedure:
o Cell Preparation:
o Harvest cells and wash them with cold Flow Cytometry Staining Buffer.

o Resuspend the cells to a concentration of 1 x 107 cells/mL.
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Fc Blocking (Optional):

o If your cells express Fc receptors, incubate them with an Fc block for 10-15 minutes on ice
to prevent non-specific antibody binding.

Primary Antibody Staining:

o Add the DNP-labeled primary antibody at its predetermined optimal concentration to 100
pL of the cell suspension.

o Incubate for 30 minutes on ice in the dark.

Washing:

o Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation
(e.g., 300 x g for 5 minutes) and decanting the supernatant.

Secondary Antibody Staining:

o Resuspend the cell pellet in 100 pL of Flow Cytometry Staining Buffer containing the
optimal concentration of the fluorophore-conjugated anti-DNP antibody.

o Incubate for 30 minutes on ice in the dark.

Final Wash and Acquisition:
o Wash the cells twice as in step 4.
o Resuspend the final cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

o Analyze the samples on a flow cytometer.

Visualizations
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Caption: Workflow for DNP-PEG4-acid Probe Conjugation.
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Caption: Principle of Competitive ELISA for Hapten Detection.
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Caption: Workflow for Flow Cytometry using a DNP-labeled Probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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